molecular formula C17H10Cl2N2O2S B3597643 N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide

Cat. No.: B3597643
M. Wt: 377.2 g/mol
InChI Key: AXFWAUPAYNRBOG-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a dichlorophenyl group, a thienyl group, and a furamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF). The intermediate salt formed in situ reacts with various α-halogenated reagents like ethyl chloroacetate, α-bromoethylpropionate, and α-bromo ethyl butanoate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides and derivatives of thienyl and furamide groups. Examples include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O2S/c1-9-2-5-15(23-9)16(22)21-17-12(7-20)13(8-24-17)11-4-3-10(18)6-14(11)19/h2-6,8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFWAUPAYNRBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide
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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide
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